molecular formula C14H10N3NaO3 B13423048 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt

Cat. No.: B13423048
M. Wt: 291.24 g/mol
InChI Key: MXRJQOMXNXMWMJ-UHFFFAOYSA-M
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Description

Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that features a benzimidazole moiety fused with a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of amido-nitriles under mild conditions . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . These reactions often require catalysts such as nickel or copper and are conducted under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The final product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures, often in the range of 0-100°C, and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA grooves, inhibiting nucleic acid synthesis and protein synthesis in bacterial cells . This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to its combination of the benzimidazole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H10N3NaO3

Molecular Weight

291.24 g/mol

IUPAC Name

sodium;1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylate

InChI

InChI=1S/C14H11N3O3.Na/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14;/h2-7H,1H3,(H,15,16)(H,19,20);/q;+1/p-1

InChI Key

MXRJQOMXNXMWMJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)[O-].[Na+]

Origin of Product

United States

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